molecular formula C7H14OS B13529974 5-(Ethylsulfanyl)pentan-2-one CAS No. 61224-83-7

5-(Ethylsulfanyl)pentan-2-one

Cat. No.: B13529974
CAS No.: 61224-83-7
M. Wt: 146.25 g/mol
InChI Key: NUIYMTPOMVOOQW-UHFFFAOYSA-N
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Description

5-(Ethylsulfanyl)pentan-2-one is an organic compound with the molecular formula C7H14OS It is a ketone with an ethylsulfanyl group attached to the fifth carbon of the pentan-2-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfanyl)pentan-2-one can be achieved through several methods. One common approach involves the reaction of 5-chloropentan-2-one with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylsulfanyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfanyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Compounds with different substituents replacing the ethylsulfanyl group.

Scientific Research Applications

5-(Ethylsulfanyl)pentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfanyl)pentan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfanyl)pentan-2-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    5-(Propylsulfanyl)pentan-2-one: Similar structure but with a propylsulfanyl group.

    5-(Butylsulfanyl)pentan-2-one: Similar structure but with a butylsulfanyl group.

Uniqueness

5-(Ethylsulfanyl)pentan-2-one is unique due to the specific length and properties of the ethylsulfanyl group, which can influence its reactivity and interactions in various chemical and biological contexts. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

61224-83-7

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

5-ethylsulfanylpentan-2-one

InChI

InChI=1S/C7H14OS/c1-3-9-6-4-5-7(2)8/h3-6H2,1-2H3

InChI Key

NUIYMTPOMVOOQW-UHFFFAOYSA-N

Canonical SMILES

CCSCCCC(=O)C

Origin of Product

United States

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